N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with a suitable sulfonyl chloride to form the piperazine ring.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
- N-ethyl-2-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-ethyl-2-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is unique due to the presence of the isopropyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2S/c1-6-22-20-13-17(5)23-21(24-20)25-9-11-26(12-10-25)29(27,28)19-14-18(15(2)3)8-7-16(19)4/h7-8,13-15H,6,9-12H2,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQYBBLSXAXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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